- A novel Leishmania major amastigote assay in 96-well format for rapid drug screening and its use for discovery and evaluation of a new class of leishmanicidal quinolinium saltsAntimicrobial Agents and Chemotherapy, 2013, 57(7), 3003-3011,
Cas no 938-33-0 (8-Methoxyquinoline)

8-Methoxyquinoline structure
Nome del prodotto:8-Methoxyquinoline
8-Methoxyquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Methoxyquinoline
- Methyl 8-quinolyl ether
- 8-Methoxyquinoline (ACI)
- EN300-105698
- SB67462
- SY021172
- DTXSID00239656
- F2179-0008
- CCRIS 7821
- 938-33-0
- CS-0043908
- MFCD00957068
- 4Y56U1UNUJ
- Quinoline, 8-methoxy-
- AKOS002291294
- NS00039655
- UNII-4Y56U1UNUJ
- EINECS 213-341-7
- SCHEMBL170428
- ZLKGGEBOALGXJZ-UHFFFAOYSA-
- DS-13321
- M2718
- Q27260653
- InChI=1/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
- Z54849993
- CHEMBL300509
- STL253601
- 8-methoxy quinoline
- 8-Methoxy-quinoline
-
- MDL: MFCD00957068
- Inchi: 1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
- Chiave InChI: ZLKGGEBOALGXJZ-UHFFFAOYSA-N
- Sorrisi: N1C2C(=CC=CC=2OC)C=CC=1
Proprietà calcolate
- Massa esatta: 159.068414g/mol
- Carica superficiale: 0
- XLogP3: 1.8
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 1
- Massa monoisotopica: 159.068414g/mol
- Massa monoisotopica: 159.068414g/mol
- Superficie polare topologica: 22.1Ų
- Conta atomi pesanti: 12
- Complessità: 149
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Densità: 1.0340
- Punto di fusione: 41.0 to 45.0 deg-C
- Punto di ebollizione: 282°C(lit.)
- Indice di rifrazione: 1.6070 (estimate)
- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
- PSA: 22.12000
- LogP: 2.24340
8-Methoxyquinoline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Condizioni di conservazione:0-10°C
8-Methoxyquinoline Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
8-Methoxyquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021172-1g |
8-Methoxyquinoline |
938-33-0 | >97% | 1g |
¥44.00 | 2024-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2718-1g |
8-Methoxyquinoline |
938-33-0 | 98.0%(GC&T) | 1g |
¥450.0 | 2022-06-10 | |
Enamine | EN300-105698-0.1g |
8-methoxyquinoline |
938-33-0 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
TRC | M269525-250mg |
8-Methoxyquinoline |
938-33-0 | 250mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-105698-10.0g |
8-methoxyquinoline |
938-33-0 | 95% | 10g |
$113.0 | 2023-05-01 | |
Life Chemicals | F2179-0008-0.25g |
8-methoxyquinoline |
938-33-0 | 95%+ | 0.25g |
$19.0 | 2023-09-06 | |
Enamine | EN300-105698-0.05g |
8-methoxyquinoline |
938-33-0 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
eNovation Chemicals LLC | Y1217727-50g |
8-METHOXYQUINOLINE |
938-33-0 | 97% | 50g |
$890 | 2024-06-05 | |
Apollo Scientific | OR902049-10g |
8-Methoxyquinoline |
938-33-0 | 95% | 10g |
£218.00 | 2024-07-24 | |
Life Chemicals | F2179-0008-2.5g |
8-methoxyquinoline |
938-33-0 | 95%+ | 2.5g |
$50.0 | 2023-09-06 |
8-Methoxyquinoline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 48 h, reflux
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Riferimento
- Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitorsBioorganic & Medicinal Chemistry, 2016, 24(8), 1889-1897,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, reflux
1.2 6 h, rt
1.2 6 h, rt
Riferimento
- Synthesis, spectroscopy and computational studies of some biologically important hydroxyhaloquinolines and their novel derivativesJournal of Molecular Structure, 2010, 969(1-3), 130-138,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: 1-Methylimidazole ; 1 min, rt
1.2 20 s, rt; 7 min, 100 °C
1.2 20 s, rt; 7 min, 100 °C
Riferimento
- N-methylimidazole-mediated synthesis of aryl alkyl ethers under microwave irradiation and solvent free conditionsJournal of the Serbian Chemical Society, 2015, 80(4), 459-464,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Ethanol ; reflux
Riferimento
- Heteroannulation of 3-bis(methylthio)acrolein with aromatic amines - a convenient highly regioselective synthesis of 2-(methylthio)quinolines and their benzo/hetero fused analogs - a modified skraup quinoline synthesisSynlett, 2004, (3), 449-452,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Bismuth cobalt carbonate oxide (Bi2Co(CO3)O2) ; 48 h, 150 °C
Riferimento
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalystsCatalysis Science & Technology, 2023, 13(10), 3069-3083,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: 2-Methyl-2-butanol ; 10 - 24 h, 120 °C
Riferimento
- KOtBu/O2 Mediated Dehydrogenation of N-Heterocycles, AlcoholsChemistrySelect, 2022, 7(30),,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: Sodium iodide Solvents: Dimethylformamide ; rt; overnight, rt
1.2 Reagents: Ethanol ; rt
1.2 Reagents: Ethanol ; rt
Riferimento
- 5/6/6-Ring-fused tetradentate cyclometallated platinum(II) complex phosphorescent material based on quinoline unit structure and application thereof in electroluminescence devices, China, , ,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… , Palladium(1+), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC][[3,6-dimethoxy-2′,4′,6′-tr… Solvents: 1,4-Dioxane ; 20 h, 50 °C
Riferimento
- Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle PrecatalystOrganic Letters, 2013, 15(15), 3998-4001,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide , Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of tetracyclic xanthene amino acid derivatives for treatment of viral diseases, World Intellectual Property Organization, , ,
Synthetic Routes 16
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 8 h, rt
1.2 Reagents: Ethanol ; rt
1.2 Reagents: Ethanol ; rt
Riferimento
- Tetradentate cyclometal platinum(II) and palladium(II) complex luminescent material containing quinoline structural unit and application thereof, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 8 h, cooled
1.2 Reagents: Ethanol
1.2 Reagents: Ethanol
Riferimento
- Metal platinum(II) and palladium(II) complex containing quinoline structural unit and bridging structure, organic light-emitting device and display or lighting device containing the same, China, , ,
8-Methoxyquinoline Raw materials
- 1,3-Propanediol
- QUINOLINE, 8-METHOXY-2-(METHYLTHIO)-
- 1,4-dimethyl but-2-ynedioate
- 8-Hydroxyquinoline
- 8-Chloroquinoline
- 8-Methoxy-1,2,3,4-tetrahydroquinoline
8-Methoxyquinoline Preparation Products
8-Methoxyquinoline Letteratura correlata
-
1. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II)Chitoshi Kitamura,Naoyuki Maeda,Noboru Kamada,Mikio Ouchi,Akio Yoneda J. Chem. Soc. Perkin Trans. 1 2000 781
-
2. The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinolineYu-Feng Wang,Ji-Xia Tang,Zai-Yong Mo,Juan Li,Fu-Pei Liang,Hua-Hong Zou Dalton Trans. 2022 51 8840
-
Xiang Yu,Gang Feng,Jiulin Huang,Hui Xu RSC Adv. 2016 6 30405
-
David E. Stephens,Gabriel Chavez,Martin Valdes,Monica Dovalina,Hadi D. Arman,Oleg V. Larionov Org. Biomol. Chem. 2014 12 6190
-
Nicolai A. Aksenov,Alexander V. Aksenov,Nikita K. Kirilov,Nikolai A. Arutiunov,Dmitrii A. Aksenov,Vladimir Maslivetc,Zhenze Zhao,Liqin Du,Michael Rubin,Alexander Kornienko Org. Biomol. Chem. 2020 18 6651
938-33-0 (8-Methoxyquinoline) Prodotti correlati
- 6931-17-5(3-Methoxyquinoline)
- 3189-22-8(7-methoxy-1H-indole)
- 35308-00-0(4-Methoxyacridin-9-ol)
- 58868-41-0(Quinoline,5,8-dimethoxy-)
- 21269-34-1(4-Hydroxy-8-methoxyquinoline)
- 951-06-4(4,7-Phenanthroline,5-methoxy-)
- 57334-35-7(5-methoxy-8-Quinolinol)
- 27508-85-6(5,7-Dimethoxy Indole)
- 477601-28-8(6-methoxyquinolin-8-ol)
- 111454-91-2(6,8-Dimethoxyquinoline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938-33-0)8-Methoxyquinoline

Purezza:99%
Quantità:100g
Prezzo ($):410.0